molecular formula C17H15N3O B6577670 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1209363-08-5

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6577670
CAS No.: 1209363-08-5
M. Wt: 277.32 g/mol
InChI Key: VWXAAMOAOAFOMP-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a synthetic small molecule based on a benzamide scaffold incorporating a pyrazole ring. Compounds featuring a pyrazole core linked to a benzamide group are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities and utility as key intermediates in drug discovery . Pyrazole derivatives are recognized for their broad spectrum of pharmacological properties, which can include anti-inflammatory, antioxidant, antibacterial, and anticancer activities . The specific substitution pattern on the benzamide and pyrazole rings can greatly influence the compound's physicochemical properties and biological interactions. The presence of the 1H-pyrazol-3-yl moiety attached to a phenyl ring is a common feature in many biologically active molecules and is frequently explored in the rational design of new therapeutic agents . Researchers utilize such compounds as versatile scaffolds for developing enzyme inhibitors or for probing protein-ligand interactions. The structural motif can be analyzed through advanced computational methods, including Density Functional Theory (DFT), to predict geometric parameters, frontier orbital energies, and molecular electrostatic potential, which are crucial for understanding reactivity and binding affinity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct their own thorough characterization and biological testing to explore the full potential of this compound.

Properties

IUPAC Name

2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-4-2-3-5-15(12)17(21)19-14-8-6-13(7-9-14)16-10-11-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAAMOAOAFOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the reaction of a substituted aniline with a pyrazole derivative under specific conditions. One common method involves the use of triethylamine and chloroacetyl chloride in dichloromethane as the solvent . The reaction is carried out under an ice-water bath to control the temperature and ensure the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-Methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article will explore its uses in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that compounds with pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Case Study 2 : Another investigation reported that the compound showed selective toxicity towards lung cancer cells (A549), suggesting its potential as a targeted therapy.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to modulate inflammatory pathways effectively.

  • Research Finding : A study published in Pharmacology Reports indicated that this compound significantly reduced pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens.

  • Data Table 1: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from a study published in Journal of Antibiotics, where the compound exhibited significant antimicrobial activity against both bacterial and fungal strains.

Pesticide Development

The pyrazole structure is well-known for its efficacy as an agrochemical. Research has indicated that derivatives like this compound can serve as effective pesticides.

  • Case Study 3 : A field trial demonstrated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls, showcasing its potential as a biopesticide.

Herbicidal Activity

The herbicidal properties of this compound have also been explored.

  • Research Finding : A study showed that application of this compound at concentrations of 100 and 200 g/ha significantly inhibited the growth of common weeds such as Amaranthus retroflexus and Echinochloa crus-galli.

Polymer Chemistry

In material science, compounds like this compound have been utilized to develop new polymers with enhanced properties.

  • Research Finding : A recent study detailed the incorporation of this compound into polyvinyl chloride (PVC), resulting in improved thermal stability and mechanical strength. The modified PVC exhibited a glass transition temperature increase of approximately 20°C compared to unmodified PVC.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound is known to interact with enzymes and receptors in the body, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis routes, and applications:

Compound Name Substituents (Benzamide/Pyrazole) Synthesis Method Key Applications/Properties Reference
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide Methyl (benzamide), H (pyrazole) Amide coupling (e.g., HBTU/DIPEA in DMF) Pharmaceutical intermediate
4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72) tert-Butyl (benzamide), 4-methoxyphenyl (pyrazole) HBTU/DIPEA-mediated coupling Structure-activity relationship studies
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl (benzamide), hydroxy-dimethylethyl Reaction of 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) Methyl (benzamide), isopropoxy (phenyl) Not specified in evidence Agricultural fungicide
Pirtobrutinib intermediate 5-fluoro-2-methoxy (benzamide), cyano-trifluoromethyl (pyrazole) Multi-step synthesis with Pd/C hydrogenation Kinase inhibitor intermediate
2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide Chloro (benzamide), H (pyrazole) Not specified in evidence Potential pharmacological agent

Structural and Electronic Differences

  • Substituent Effects: Methyl vs. Chloro vs. Methyl: The chloro substituent () is electron-withdrawing, increasing electrophilicity and stability but possibly reducing bioavailability due to higher hydrophobicity . Fluoro/Methoxy in Pirtobrutinib Intermediate: Fluorine enhances metabolic stability and membrane permeability, while methoxy groups modulate electronic density for kinase binding .
  • Pyrazole Modifications: The unsubstituted pyrazole in the target compound allows for hydrogen bonding, whereas cyano or trifluoromethyl groups (e.g., pirtobrutinib intermediate) enhance electrophilicity and target affinity .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Methoxy or methyl substituents (e.g., mepronil, target compound) improve solubility but may reduce receptor affinity compared to electron-withdrawing groups like chloro or fluoro .
  • Heterocyclic Rigidity : Pyrazole rings enhance conformational stability, critical for target recognition. Substituted pyrazoles (e.g., pirtobrutinib intermediate) further refine binding kinetics .

Biological Activity

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}

This structure incorporates a benzamide moiety and a pyrazole ring, which are known for their diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. For instance, several pyrazole derivatives were synthesized and screened against various bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
10aE. coli1562.5
10bS. aureus1831.25
10cP. mirabilis12125
10dB. subtilis2031.25

The above table summarizes the antimicrobial efficacy of specific derivatives, showing that compounds with substitutions at the phenyl group enhance activity against certain strains .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with promising results reported in various cell lines. For example, compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).

Table 2: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926
Compound CNCI-H46042.30

In these studies, the IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential of these compounds as anticancer agents .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial for various physiological processes .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, leading to decreased viability and growth inhibition .

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including those based on the benzamide structure. These compounds were assessed for their ability to inhibit tumor growth in vitro, showing significant promise in preclinical models.

Case Study Summary

  • Objective : To evaluate the anticancer properties of pyrazole derivatives.
  • Methodology : Synthesis followed by cytotoxicity assays on various cancer cell lines.
  • Findings : Several compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis typically involves coupling benzamide derivatives with pyrazole-containing intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or PyBOP in anhydrous DMF or DCM under nitrogen atmosphere .
  • Pyrazole ring introduction : Copper-catalyzed Ullmann coupling or palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
  • Optimization : Monitor reaction progress via TLC (silica gel, UV detection) and optimize temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol%) .
    • Characterization : Confirm intermediates and final product using 1H^1H/13C^{13}C NMR (DMSO-d6 or CDCl3) and LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Primary methods :

  • NMR spectroscopy : Assign aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ ~10 ppm) to verify connectivity .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data (e.g., bond lengths, torsion angles) resolve contradictions between spectroscopic and computational structural models?

  • Approach : Compare X-ray-derived bond lengths (e.g., C-N amide bond: ~1.33 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions . Use SHELXL for anisotropic displacement parameter refinement to validate thermal motion .
  • Case study : In related pyrazole-benzamides, crystallography revealed planar amide groups, whereas NMR suggested rotational flexibility—resolved via variable-temperature NMR .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s kinase inhibition potential?

  • SAR design :

  • Substituent variation : Compare methyl (2-position) vs. bulkier groups (e.g., trifluoromethyl) on the benzamide ring to assess steric effects on target binding .
  • Pyrazole modifications : Replace 1H-pyrazole with 1-methylpyrazole to evaluate hydrogen-bonding impact .
    • Assays : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure IC50 against PI3K/AKT/mTOR targets .

Q. How can computational modeling guide the optimization of binding affinity to biological targets?

  • Protocol :

  • Molecular docking : Perform AutoDock Vina or Schrödinger Glide simulations with PI3Kγ (PDB: 4FA5) to predict binding poses. Prioritize residues (e.g., Lys833, Val848) for hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers address contradictory solubility data (e.g., DMSO vs. aqueous buffer) in pharmacological assays?

  • Troubleshooting :

  • Solubility enhancement : Use co-solvents (e.g., 5% PEG-400 in PBS) or formulate as nanoparticles via antisolvent precipitation .
  • Validation : Compare DLS-measured particle size with HPLC purity post-solubilization .

Q. What advanced techniques are used to refine low-yield reactions during scale-up synthesis?

  • Solutions :

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Catalyst screening : Test Pd/XPhos vs. Buchwald-Hartwig catalysts for cross-coupling efficiency .

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